REACTION_CXSMILES
|
[CH2:1]1[N:6]([CH2:7][CH2:8][C:9]([O:11]CC)=[O:10])[CH2:5][CH2:4][N:3]2[CH2:14][CH2:15][CH2:16][CH2:17][CH:2]12.[OH-].[Na+]>C(O)C>[CH2:1]1[N:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:5][CH2:4][N:3]2[CH2:14][CH2:15][CH2:16][CH2:17][CH:2]12 |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1C2N(CCN1CCC(=O)OCC)CCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in the presence of P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2N(CCN1CCC(=O)O)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |